molecular formula C27H24N2O3S B11634032 {2-[(4-methylphenyl)sulfonyl](3-1,2,3,4-tetrahydroisoquinolyl)}-N-naphthylcarb oxamide

{2-[(4-methylphenyl)sulfonyl](3-1,2,3,4-tetrahydroisoquinolyl)}-N-naphthylcarb oxamide

Cat. No.: B11634032
M. Wt: 456.6 g/mol
InChI Key: TXGYDPWDTLVUOR-UHFFFAOYSA-N
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Description

The compound {2-(4-methylphenyl)sulfonyl}-N-naphthylcarboxamide is a complex organic molecule featuring a sulfonyl group, a tetrahydroisoquinoline moiety, and a naphthylcarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-(4-methylphenyl)sulfonyl}-N-naphthylcarboxamide typically involves multiple steps, including:

    Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Sulfonylation: The tetrahydroisoquinoline derivative is then sulfonylated using a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.

    Amidation: The final step involves the reaction of the sulfonylated tetrahydroisoquinoline with naphthylcarboxylic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

{2-(4-methylphenyl)sulfonyl}-N-naphthylcarboxamide: can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation using AlCl3 as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of the amide bond would yield amine derivatives.

Scientific Research Applications

{2-(4-methylphenyl)sulfonyl}-N-naphthylcarboxamide: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which {2-(4-methylphenyl)sulfonyl}-N-naphthylcarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The tetrahydroisoquinoline moiety can interact with aromatic residues in the active site of enzymes, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(p-toluenesulfonyl)hydrazine
  • 3,4,5-Trimethoxy-N’-[(4-methylphenyl)sulfonyl]benzohydrazide

Uniqueness

{2-(4-methylphenyl)sulfonyl}-N-naphthylcarboxamide: is unique due to its combination of a sulfonyl group, a tetrahydroisoquinoline moiety, and a naphthylcarboxamide group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C27H24N2O3S

Molecular Weight

456.6 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-naphthalen-1-yl-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C27H24N2O3S/c1-19-13-15-23(16-14-19)33(31,32)29-18-22-9-3-2-8-21(22)17-26(29)27(30)28-25-12-6-10-20-7-4-5-11-24(20)25/h2-16,26H,17-18H2,1H3,(H,28,30)

InChI Key

TXGYDPWDTLVUOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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